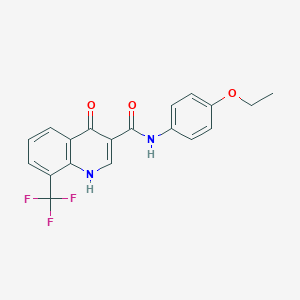

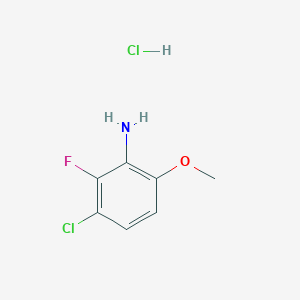

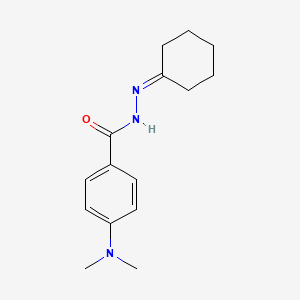

![molecular formula C17H19NO4 B2573232 4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde CAS No. 1117752-54-1](/img/structure/B2573232.png)

4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde, also known as MTPBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTPBA is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Additionally, we will list future directions for further research on MTPBA.

Scientific Research Applications

Oxidation Reactions and Mechanisms

- The oxidation of methoxy substituted benzyl phenyl sulfides, a reaction relevant to the study of benzaldehyde derivatives, distinguishes between oxidants reacting through single electron transfer and those by direct oxygen atom transfer. This process is significant for understanding the oxidative behavior of methoxy-substituted benzaldehydes, indicating a concerted mechanism of oxidation by oxoruthenium compounds (Lai, C. J. Lepage, & Donald G. Lee, 2002).

Synthesis and Linkers for Organic Synthesis

- Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis, providing pathways to efficiently produce secondary amide derivatives (E. Swayze, 1997).

Oxidation to Carboxylic Acids

- Studies on the oxidation of various methoxy benzaldehydes, including 4-methoxy, to their corresponding carboxylic acids reveal a consistent mechanism, contributing to our understanding of chemical transformations relevant to methoxy-substituted benzaldehydes (V. Malik, B. Asghar, & S. S. Mansoor, 2016).

Photocatalytic Oxidation

- The photocatalytic oxidation of benzyl alcohol and derivatives, including methoxybenzyl alcohol, into corresponding aldehydes on TiO2 under O2, illustrates the potential for selective organic transformations under visible light irradiation, relevant for the study of methoxy-substituted benzaldehydes (S. Higashimoto et al., 2009).

Synthesis of Nonlinear Optical Materials

- Vanillin, related to methoxy benzaldehyde derivatives, is highlighted for its potential in second harmonic generation applications due to its effective conversion efficiency, shedding light on the optical applications of benzaldehyde derivatives (O. P. Singh et al., 2001).

properties

IUPAC Name |

4-methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-7-14(12(2)18(11)3)15(20)10-22-17-8-13(9-19)5-6-16(17)21-4/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSRFHQSWYXTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)COC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

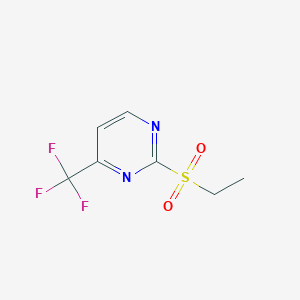

![2-[(Thiophene-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2573152.png)

![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2573160.png)

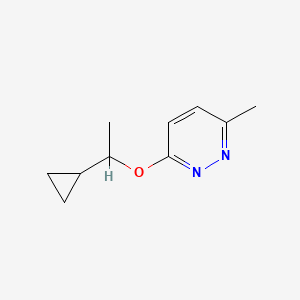

![cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2573167.png)

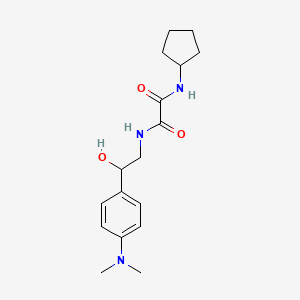

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)